molecular formula C22H28N2O4S B6570672 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946282-31-1

4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B6570672
CAS No.: 946282-31-1
M. Wt: 416.5 g/mol
InChI Key: HYLAYGGTGMCWOD-UHFFFAOYSA-N
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Description

4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.17697855 g/mol and the complexity rating of the compound is 625. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis typically involves multiple steps, starting with the preparation of the tetrahydroquinoline derivative, followed by the introduction of the ethanesulfonyl group. This intermediate then undergoes a series of reactions to attach the butoxy chain and benzamide group under controlled conditions, such as specific temperatures, pH levels, and solvents like dichloromethane or acetonitrile.

  • Industrial Production Methods: On an industrial scale, the synthesis would be optimized for cost-effectiveness and yield. It might involve continuous flow processes, high-throughput screening for reaction conditions, and automation to ensure consistency and safety.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo various reactions such as oxidation, reduction, nucleophilic substitution, and electrophilic aromatic substitution.

  • Common Reagents and Conditions: Oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols are typically involved. These reactions often occur under conditions that vary in temperature, solvent, and catalysis, depending on the desired outcome.

  • Major Products Formed: Major products depend on the specific reaction type but might include modified quinoline derivatives, sulfonamides, or complex cyclic structures.

Scientific Research Applications: 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is utilized in:

  • Chemistry: As a building block for more complex molecules and in studying reaction mechanisms.

  • Biology: Potential role in inhibiting specific enzymes or proteins, influencing biological pathways.

  • Medicine: May have therapeutic properties, such as acting on certain receptors or pathways relevant to diseases.

  • Industry: Could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other significant compounds.

Mechanism of Action: The mechanism of action of this compound would depend on its target. For example, if it targets a specific enzyme, it might inhibit the enzyme’s activity by binding to its active site, altering its conformation. Molecular targets could include proteins involved in signaling pathways, cellular receptors, or other critical biological molecules.

Comparison with Similar Compounds

  • Uniqueness: Compared to similar compounds, 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide might exhibit unique binding properties or enhanced stability due to its specific structure.

  • Similar Compounds: Other tetrahydroquinoline derivatives, sulfonamide-containing compounds, and benzamides. These might have similar core structures but differ in functional groups, influencing their reactivity and applications.

There you have it—a comprehensive overview of this compound

Properties

IUPAC Name

4-butoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-3-5-15-28-20-11-8-17(9-12-20)22(25)23-19-10-13-21-18(16-19)7-6-14-24(21)29(26,27)4-2/h8-13,16H,3-7,14-15H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYLAYGGTGMCWOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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